2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol
Description
2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenol group, and a piperidine ring
Properties
IUPAC Name |
2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-16-6-4-12(5-7-16)17(2)10-11-8-13(18(20)21)15(19)14(9-11)22-3/h8-9,12,19H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIIHCXFECYHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to introduce the nitro group. This is followed by a Mannich reaction, where formaldehyde and a secondary amine (such as 1-methylpiperidine) are used to form the aminomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products include ethers and esters.
Scientific Research Applications
2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline: Shares a similar piperidine ring structure but differs in functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the amine substituents.
Uniqueness
2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol is unique due to its combination of a nitrophenol group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
